
1,3-Dimethylpentylamine
Beschreibung
Developmental History and Original Pharmaceutical Applications
1,3-Dimethylpentylamine was originally developed by Eli Lilly and Company as a synthetic pharmaceutical compound in the 1940s. In April 1944, Eli Lilly introduced the compound under the brand name Forthane as an inhaled nasal decongestant for rhinitis treatment. This development occurred during a period of strong pharmaceutical industry interest in aliphatic amines as nasal decongestants in the early 20th century.
In 1944 and 1945, Eli Lilly was awarded U.S. patents for the synthesis of this compound. The drug was part of a broader category of related compounds introduced to the market for similar decongestant purposes, including tuaminoheptane, isometheptene (octin), 2-methylaminoheptane (oenethyl), and propylhexedrine. Specifically, the compound functioned as a vasoconstrictive agent that could relieve nasal congestion through its sympathomimetic properties.
During its pharmaceutical product lifecycle, DMAA maintained a presence in the medical market for several decades. However, by 1971, Eli Lilly had trademarked the product as "Forthane," which continued to be marketed as a nasal decongestant. The pharmaceutical application of DMAA continued until Eli Lilly voluntarily withdrew the product from the market in 1983. This withdrawal occurred amidst changing regulations and the development of alternative decongestant medications with potentially improved safety profiles.
Nomenclature Variations in Scientific Literature
Throughout scientific literature and regulatory documentation, this compound has accumulated numerous alternative names and designations, creating considerable confusion for researchers, regulatory bodies, and consumers. The compound is known by multiple chemical designations and trade names, including:
Chemical Names | Common Abbreviations | Trade/Marketing Names | Alternative Designations |
---|---|---|---|
This compound | DMAA | Forthane | 2-Hexanamine, 4-methyl- |
Methylhexanamine | 1,3-DMAA | Geranamine | NSC 1106 |
4-methyl-2-hexylamine | Floradrene | EINECS 203-296-1 | |
4-methyl-2-hexanamine | BRN 1731697 | ||
2-amino-4-methylhexane | UNII-X49C572YQO | ||
Dimethylamylamine | DTXSID60861715 |
This proliferation of names has created significant challenges in tracking the compound through scientific literature and regulatory frameworks. The variety of designations has sometimes enabled manufacturers to obscure the presence of this controversial ingredient in products, particularly after regulatory scrutiny increased. For instance, after FDA warnings, some companies continued to market products containing DMAA under alternative nomenclature, making it difficult for consumers to identify the presence of this stimulant.
The CAS number assigned to the compound is 105-41-9, providing a standardized identifier across chemical databases. Nevertheless, the numerous alternative names have complicated both research efforts and regulatory enforcement.
Evolution of Research Focus Over Decades
Research on this compound has evolved significantly over decades, with distinct phases of scientific investigation tracking its changing applications and safety concerns.
The initial research phase (1940s-1950s) focused primarily on establishing the pharmacological properties and potential therapeutic applications of DMAA. During this period, studies evaluated its efficacy as a nasal decongestant, with publications such as those in the Journal of Pharmacology and Experimental Therapeutics in 1947 and 1951. These early investigations documented sympathomimetic effects, including bronchodilation, increased nasal and lung volume, and cardiovascular impacts.
A comprehensive examination of the research literature reveals that animal experiments conducted between the 1940s and 1970s established several pharmacological effects of DMAA:
During the 1950s-1970s, research expanded to include clinical applications, particularly in combination with other compounds. For example, DMAA was studied as part of formulations such as Ambredin (containing Aceverine Hydrochloride, Octodrine Phosphate, and Theophylline) for bronchospasmolytic properties, and Ordinal® retard (combining Octodrine, 3-octopamine, and adenosine) for treating hypotension.
Following the voluntary market withdrawal in the 1980s, research interest in DMAA diminished substantially. Between the 1980s and early 2000s, there was a notable gap in scientific investigation of the compound. This hiatus in research attention corresponds with its absence from the pharmaceutical market.
Transition from Pharmaceutical to Supplement Investigations
The most significant turning point in DMAA research came in the mid-2000s, when the compound experienced a dramatic resurgence as a dietary supplement ingredient. After being reintroduced as a supplement in 2005 by BALCO Labs (associated with sports-doping operations), DMAA began appearing in numerous weight-loss and bodybuilding formulations. This reintroduction marked a fundamental shift in how the compound was marketed, used, and researched.
The supplement industry promoted DMAA under a novel premise—that it was a "natural" constituent of geranium oil (derived from Pelargonium graveolens). This claim pivoted research focus toward investigating the natural versus synthetic origin of the compound. A single study published in the Journal of the Guizhou Institute of Technology became the cornerstone of the industry's "natural" claims, reporting that geranium oil contained less than 0.7% DMAA. However, subsequent research has overwhelmingly contradicted this finding, with multiple studies failing to detect DMAA in geranium plant materials or oils.
By 2010, the supplement market for DMAA-containing products had exploded, with sales exceeding $100 million that year alone. The remarkable commercial success triggered new investigations focused on:
- Safety concerns and adverse event monitoring
- Verification of natural versus synthetic origin claims
- Regulatory status and compliance with dietary supplement laws
- Effects on athletic performance and potential doping implications
In 2010, the World Anti-Doping Agency added DMAA to its list of prohibited substances for athletes, catalyzing further research into detection methods and metabolic pathways. After 2011, when two U.S. soldiers died after reportedly consuming DMAA-containing products, research focus shifted dramatically toward safety evaluations.
Recent research (2012-present) has primarily concentrated on adverse effects, with studies documenting associations between DMAA consumption and serious health problems including:
Additionally, research has investigated the metabolism of DMAA, with one study examining whether heptaminol is a major metabolite of octodrine (a related compound). The pharmacokinetic understanding of DMAA continues to evolve, though research remains somewhat limited due to ethical constraints on human studies with potentially dangerous compounds.
The regulatory scrutiny of DMAA intensified in 2012 when the FDA issued warning letters to companies selling DMAA-containing supplements. This regulatory action stimulated legal analyses and scientific reviews examining whether DMAA qualified as a legitimate dietary ingredient under the Dietary Supplement Health and Education Act (DSHEA).
A particularly notable development in research focus has been the emergence of DMAA derivatives and alternatives in the supplement market, as manufacturers sought to replace DMAA following regulatory pressure. This led to investigations of related compounds such as DMBA (1,3-dimethylbutylamine) and DMHA (dimethylhexylamine/octodrine), expanding the research scope beyond DMAA itself to encompass a broader class of aliphatic amine stimulants.
Eigenschaften
IUPAC Name |
4-methylhexan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRDLICUYEDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861715 | |
Record name | 4-Methyl-2-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
132.5 °C | |
Record name | 1,3-Dimethylamylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid | |
Record name | 1,3-Dimethylamylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7655 g/cu cm at 20 °C | |
Record name | 1,3-Dimethylamylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
105-41-9 | |
Record name | 1,3-Dimethylamylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylhexaneamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylpentylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-2-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylpentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLHEXANEAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-Dimethylamylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Methylhexanamin kann durch reduktive Aminierung von 4-Methylhexan-2-on mit Ammoniak oder einem Amin in Gegenwart eines Reduktionsmittels wie Natriumcyanoborhydrid synthetisiert werden . Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei die Temperatur bei etwa 25-30 °C gehalten wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von Methylhexanamin beinhaltet häufig den gleichen reduktiven Aminierungsprozess, jedoch in größerem Maßstab. Die Reaktion wird in einem kontinuierlichen Strömungsreaktor durchgeführt, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Das Endprodukt wird durch Destillation und Kristallisation gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen: Methylhexanamin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Methylhexanamin kann zu den entsprechenden Oximen und Nitrilen oxidiert werden.
Reduktion: Es kann zu sekundären und tertiären Aminen reduziert werden.
Substitution: Methylhexanamin kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Thionylchlorid und Phosphortribromid werden für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Bildung von Oximen und Nitrilen.
Reduktion: Bildung von sekundären und tertiären Aminen.
Substitution: Bildung halogenierter Derivate.
Wissenschaftliche Forschungsanwendungen
2.1. Sports Nutrition and Performance Enhancement
One of the primary applications of 1,3-Dimethylpentylamine is in sports nutrition as a performance enhancer. It is commonly found in pre-workout supplements aimed at improving energy levels, focus, and endurance during physical activity. Studies have indicated that DMAA can lead to increased metabolic rates and reduced appetite .
Table 1: Effects of this compound on Physical Performance
2.2. Pharmacological Research
Research on the pharmacological effects of this compound has focused on its interaction with neurotransmitter systems. Studies have demonstrated that DMAA inhibits the dopamine transporter (DAT), which may explain its stimulant effects . This mechanism could have implications for understanding mood regulation and the development of substance use disorders.
Table 2: Pharmacological Effects of this compound
Mechanism | Effect |
---|---|
DAT Inhibition | Competitive inhibition of dopamine uptake |
Norepinephrine Transporter | Greater inhibition compared to dopamine transporter |
3.1. Adverse Effects and Toxicology
While this compound has applications in sports nutrition, it has also been associated with serious adverse effects. Several case studies report instances of acute cardiac events and liver damage linked to its consumption in dietary supplements.
Case Study Highlights:
- A runner experienced acute cardiac failure after consuming a supplement containing DMAA during a marathon .
- Reports indicate liver injury in patients using supplements with DMAA over extended periods .
Table 3: Case Studies Involving Adverse Effects
Case Study Reference | Outcome | Notes |
---|---|---|
Cardiac arrest | Associated with marathon running and DMAA consumption | |
Liver damage | Multiple patients reported severe symptoms leading to liver transplant |
Regulatory Status
The regulatory status of this compound has evolved due to safety concerns. The U.S. Food and Drug Administration has not identified any clinical studies supporting the safe use of DMAA in food products . As a result, many countries have restricted or banned its use in dietary supplements.
Wirkmechanismus
Methylhexaneamine exerts its effects by mimicking the action of epinephrine, a natural neurotransmitter. It binds to adrenergic receptors in the central nervous system, leading to increased release of norepinephrine and dopamine. This results in heightened alertness, increased energy levels, and improved focus . The compound also acts as a vasoconstrictor, reducing blood flow to certain areas and thereby alleviating nasal congestion .
Vergleich Mit ähnlichen Verbindungen
Natural Occurrence and Sources
Initial studies reported its natural presence in geranium plants (Pelargonium graveolens), with a concentration of 0.66% in essential oil extracted from stems and leaves . However, subsequent analyses have questioned these findings, suggesting that 1,3-DMAA in commercial products may be synthetic rather than plant-derived .
Pharmacological Effects and Uses
1,3-DMAA acts as a sympathomimetic amine, mimicking adrenaline to increase energy, focus, and fat metabolism via AMP-mediated pathways . It gained popularity in pre-workout supplements (e.g., Jack3d) for its stimulant effects, which last 3–5 hours without post-use fatigue .
Regulatory Status
1,3-DMAA is prohibited by the World Anti-Doping Agency (WADA) for athletic use and banned in cosmetics due to safety concerns .
Comparison with Similar Compounds
Below is a detailed comparison of 1,3-Dimethylpentylamine with structurally and functionally related amines.
Structural Analogs
1,3-Dimethylbutylamine (1,3-DMBA)
- Structure : Five-carbon chain with methyl groups at positions 1 and 3.
- CAS : 71776-70-0 (hydrochloride form) .
- Uses : Found in dietary supplements as a synthetic stimulant; lacks evidence of natural occurrence .
- Toxicity: Limited toxicological data, but suspected to share sympathomimetic risks due to structural similarity to 1,3-DMAA .
- Regulation: Not explicitly banned but scrutinized due to structural similarity to prohibited amines .
1,4-Dimethylpentylamine (5-Methylhexan-2-amine)
- Structure : Six-carbon chain with methyl groups at positions 1 and 4.
- CAS: Not explicitly listed; identified as a WADA-prohibited substance .
- Uses: No documented commercial use; primarily a metabolic analog of 1,3-DMAA.
- Toxicity : Likely similar to 1,3-DMAA but unstudied.
Dimethylaminopropylamine (DMAPA)
- Structure: Three-carbon chain with a dimethylamino group.
- CAS : 109-55-7 .
- Toxicity : Causes severe skin/eye irritation; unrelated to sympathomimetic effects .
Functional Analogs
Amphetamines
Caffeine
- Key Difference: Acts via adenosine receptor antagonism rather than adrenergic pathways.
- Safety : Lower acute toxicity than 1,3-DMAA but can synergize with it to increase cardiovascular strain .
Comparative Data Table
Compound | CAS | Natural Source | Primary Use | Toxicity Concerns | Regulatory Status |
---|---|---|---|---|---|
This compound | 105-41-9 | Pelargonium spp.† | Supplements, stimulants | Hepatotoxicity, CVD risks | Banned (WADA, cosmetics) |
1,3-Dimethylbutylamine | 71776-70-0 | Synthetic | Research/forensic | Unknown | Unregulated |
1,4-Dimethylpentylamine | N/A | Synthetic | Prohibited analog | Presumed high | Banned (WADA) |
Amphetamine | 300-62-9 | Synthetic | Pharmaceuticals | Neurotoxicity, addiction | Controlled (Schedule II) |
Caffeine | 58-08-2 | Coffee, tea | Beverages, supplements | Low in moderation | Generally recognized as safe |
†Natural occurrence disputed .
Key Research Findings
- Natural vs.
- Hepatotoxicity : Case reports link 1,3-DMAA to liver injury, but its analogs (e.g., 1,3-DMBA) lack sufficient data to confirm similar risks .
- Regulatory Gaps : 1,3-DMBA and newer analogs remain unregulated despite structural similarity to banned substances, highlighting a need for proactive oversight .
Biologische Aktivität
1,3-Dimethylpentylamine (also known as 1,3-dimethylamylamine or DMAA) is an alkylamine compound with significant biological activity, particularly in the context of sports supplements and its effects on the central nervous system. This article explores its pharmacodynamics, physiological effects, adverse events, and case studies related to its use.
Chemical Structure and Properties
- Chemical Formula : C7H17N
- Molecular Weight : 115.22 g/mol
- CAS Number : 105-41-9
DMAA is structurally similar to amphetamines, which positions it as a stimulant with potential effects on mood, cognition, and physical performance. Its mechanism of action primarily involves the inhibition of the dopamine transporter (DAT), leading to enhanced dopaminergic signaling.
Research indicates that DMAA functions as a competitive inhibitor of DAT. Studies have shown that it inhibits dopamine uptake in human embryonic kidney cells expressing DAT with an IC50 value of approximately 29.4 µM, compared to d-amphetamine's IC50 of 0.66 µM . The binding of DMAA induces a conformational change in DAT from an outward-facing open state to an outward-facing closed state, similar to known substrates like dopamine .
Table 1: Comparative Binding Affinities
Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
---|---|---|
1,3-DMAA | 29.4 | -4.3 ± 0.5 |
d-Amphetamine | 0.66 | -5.5 ± 0.3 |
Dopamine | N/A | -5.8 ± 0.3 |
Physiological Effects
DMAA has been reported to enhance athletic performance and act as an appetite suppressant. However, its use is associated with significant cardiovascular risks:
- Increased Heart Rate : Some studies report elevated heart rates post-ingestion.
- Blood Pressure Changes : Significant increases in systolic and diastolic blood pressure have been noted following consumption .
In controlled trials involving a single dose of 25 mg DMAA, no meaningful changes in resting heart rate or blood pressure were observed; however, higher doses used in case reports were linked to severe adverse events .
Adverse Events and Case Studies
Despite its popularity in dietary supplements, DMAA has been associated with serious health risks:
- Cerebral Hemorrhage : Case reports have documented instances of brain hemorrhage following DMAA consumption, particularly among athletes .
- Cardiovascular Events : Reports include chest pain, palpitations, and even fatalities attributed to acute cardiac failure linked to DMAA intake during strenuous exercise .
Table 2: Reported Adverse Events Associated with DMAA
Adverse Event | Description |
---|---|
Cerebral Hemorrhage | Documented in multiple case studies following supplement use |
Cardiac Arrest | Deaths reported among active duty soldiers using DMAA |
Liver Damage | Elevated liver enzymes and symptoms of hepatotoxicity |
Regulatory Status
The FDA has issued warnings regarding the safety of DMAA in dietary supplements due to its potential for serious side effects and lack of sufficient research on its long-term impacts . The compound has been banned in several countries and is classified under substances that require careful regulation.
Q & A
Q. What are the validated synthetic pathways for 1,3-dimethylpentylamine, and how do reaction conditions influence yield and purity?
Synthesis of this compound (C₇H₁₇N, CAS 105-41-9) typically involves reductive amination of ketones or alkylation of primary amines. For example, catalytic hydrogenation of 4-methyl-2-hexanone with ammonia under high-pressure conditions yields the amine. Reaction temperature (optimized at 80–120°C), catalyst selection (e.g., Raney nickel), and solvent polarity significantly affect yield (reported 60–85%) and purity . Post-synthesis purification via fractional distillation or preparative HPLC is critical to remove byproducts like unreacted ketones or secondary amines .
Q. How can researchers characterize this compound’s physicochemical properties to ensure batch consistency?
Key characterization methods include:
- GC-MS : To confirm molecular weight (115.22 g/mol) and detect impurities (e.g., isomers like 1,4-dimethylpentylamine) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve structural features (e.g., methyl groups at δ 0.9–1.2 ppm, amine proton at δ 1.5–2.0 ppm) .
- Polarimetry : Measures optical activity (if chiral centers are present; none in this case due to its achiral structure) .
- Surface tension analysis : Reported as 25.7 dyne/cm, critical for solubility studies in aqueous buffers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to prevent inhalation (H333 hazard) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P264+P280+P305+P351+P338) .
- Waste disposal : Segregate as hazardous organic waste and neutralize with dilute acetic acid before disposal .
Advanced Research Questions
Q. How does this compound interact with dopamine receptors, and what methodological frameworks are used to study its selectivity?
this compound’s structural similarity to amphetamines suggests potential dopaminergic activity. Advanced studies employ:
- Radioligand binding assays : To quantify affinity for D2/D3 receptors (e.g., competition with [³H]spiperone) .
- Molecular docking simulations : Analyze steric and electronic complementarity with receptor binding pockets (e.g., hydrophobic interactions with transmembrane helices) .
- In vivo microdialysis : Measure extracellular dopamine levels in rodent striatum post-administration .
Q. What analytical strategies resolve contradictions in reported pharmacological effects of this compound across studies?
Discrepancies in toxicity or efficacy data may arise from:
- Isomeric impurities : Use chiral chromatography to distinguish this compound from 1,2- or 1,4-isomers, which have distinct bioactivities .
- Dose-response variability : Standardize administration routes (e.g., intraperitoneal vs. oral) and vehicle solvents (e.g., saline vs. DMSO) .
- Metabolite interference : Employ LC-MS/MS to detect metabolites like N-oxides or hydroxylated derivatives that may confound results .
Q. How do regulatory restrictions on this compound impact cross-disciplinary research (e.g., neuroscience vs. toxicology)?
The compound is prohibited in sports (WADA Prohibited List) and cosmetics due to stimulant properties . Researchers must:
- Justify necessity : Obtain ethics approval for in vivo studies, emphasizing unique mechanistic insights .
- Documentation : Maintain detailed logs of synthesis, storage, and disposal to comply with anti-doping and environmental regulations .
- Collaborative frameworks : Partner with forensic labs to align analytical methods with WADA guidelines (e.g., ISO 17025 accreditation) .
Methodological Considerations for Data Reproducibility
Q. What computational tools predict this compound’s metabolic pathways and potential toxicity?
Q. How can researchers optimize experimental designs to minimize variability in neuropharmacological studies?
- Blinded protocols : Randomize treatment groups and use automated behavioral analysis (e.g., ANY-maze for locomotor assays) .
- Positive controls : Include known dopaminergic agents (e.g., amphetamine) to validate assay sensitivity .
- Batch standardization : Characterize each batch via GC-MS and NMR to ensure >98% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.